Methyl 4-({[1-methyl-5-oxo-3-(4-sulfamoylbenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-methyl-5-oxo-3-(4-sulfamoylbenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfamoylbenzyl group, and a thioxoimidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-methyl-5-oxo-3-(4-sulfamoylbenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The key steps include:
Formation of the thioxoimidazolidinyl moiety: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the sulfamoylbenzyl group: This step involves the reaction of the intermediate with a sulfamoylbenzyl compound.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-methyl-5-oxo-3-(4-sulfamoylbenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thioxoimidazolidinyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
Methyl 4-({[1-methyl-5-oxo-3-(4-sulfamoylbenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-methyl-5-oxo-3-(4-sulfamoylbenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters, sulfamoylbenzyl derivatives, and thioxoimidazolidinyl compounds. Examples include:
- Methyl 4-({[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate .
- Methyl 4-({[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate .
Uniqueness
Methyl 4-({[1-methyl-5-oxo-3-(4-sulfamoylbenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the sulfamoylbenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N4O6S2 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
methyl 4-[[2-[1-methyl-5-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H22N4O6S2/c1-24-19(27)17(11-18(26)23-15-7-5-14(6-8-15)20(28)31-2)25(21(24)32)12-13-3-9-16(10-4-13)33(22,29)30/h3-10,17H,11-12H2,1-2H3,(H,23,26)(H2,22,29,30) |
InChI Key |
FNTOWJRNPABEEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)S(=O)(=O)N)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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